molecular formula C9H8ClNO B1455836 2-(3-Chlorophenyl)-2-methoxyacetonitrile CAS No. 90470-53-4

2-(3-Chlorophenyl)-2-methoxyacetonitrile

Cat. No. B1455836
CAS RN: 90470-53-4
M. Wt: 181.62 g/mol
InChI Key: CLENLXLQGXISLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-methoxyacetonitrile is a chemical compound. It is used as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . It is soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .

Scientific Research Applications

  • Spectroscopy and Polymer Chemistry : This compound and its derivatives are studied in the context of spectroscopic analysis of polymers. For instance, the study of bipolarons formed from oligomerized 3-methoxythiophene in solution provides insights into the solution phase redox process as a model for reactions of insoluble polythiophenes (Chang & Miller, 1987).

  • Organic Synthesis and Catalysis : Research in this area explores the reactivity and utility of related compounds in organic synthesis. For example, the demethylation of 2'-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile surveys its scope and limitations, which is significant for organic synthesis (Kawamura, Takatsuki, Torii & Horie, 1994).

  • Molecular Structure Analysis : The study of the molecular structure of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, reveals important details about their molecular arrangement and potential applications in fields like antimicrobial research (Okasha et al., 2022).

  • Environmental Chemistry and Pollutant Degradation : Research has been conducted on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems in solutions including acetonitrile, which is relevant for understanding environmental fate and degradation of pollutants (Sirés et al., 2007).

  • Pharmaceutical Applications : Certain derivatives are key intermediates in the synthesis of drugs. For example, (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile is a key intermediate to (S)-clopidogrel, an antiplatelet and antithrombotic drug (Ma et al., 2020).

properties

IUPAC Name

2-(3-chlorophenyl)-2-methoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLENLXLQGXISLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-methoxyacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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